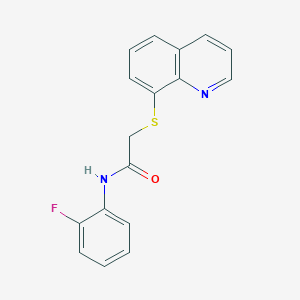![molecular formula C15H14N6 B14166793 n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine CAS No. 5779-22-6](/img/structure/B14166793.png)
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine: is a compound that combines the structural features of both indole and purine Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Purine is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine typically involves the coupling of tryptamine (an indole derivative) with a purine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the purine derivative and the amino group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl) under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
科学的研究の応用
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and as a potential modulator of biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, modulating neurotransmitter activity. The purine moiety can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
n-[2-(1h-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole structure but different substituents.
n-[2-(1h-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct pharmacological properties.
Indole-3-carboxylic acid: A simpler indole derivative used in various chemical reactions.
Uniqueness
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine is unique due to its combination of indole and purine structures, which allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
5779-22-6 |
|---|---|
分子式 |
C15H14N6 |
分子量 |
278.31 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-7H-purin-6-amine |
InChI |
InChI=1S/C15H14N6/c1-2-4-12-11(3-1)10(7-17-12)5-6-16-14-13-15(19-8-18-13)21-9-20-14/h1-4,7-9,17H,5-6H2,(H2,16,18,19,20,21) |
InChIキー |
ZNHBCRGNNDKNGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC4=C3NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


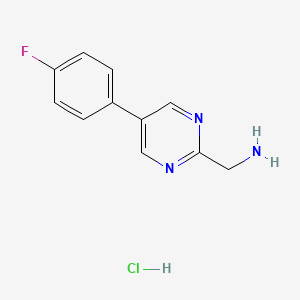
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
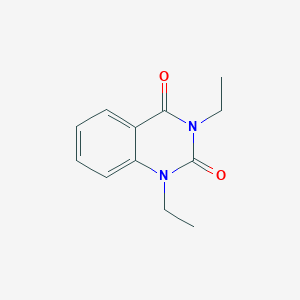
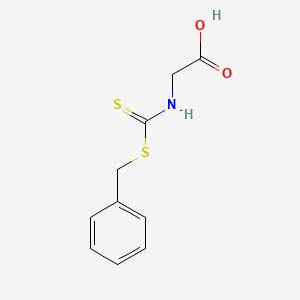
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)
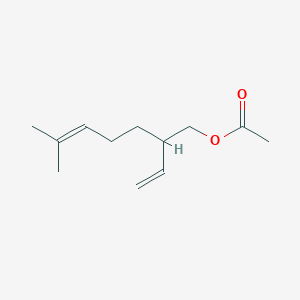

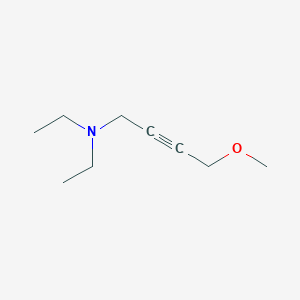
![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)

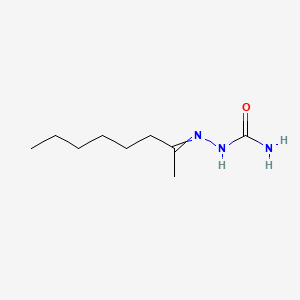
![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)

